![molecular formula C13H8ClNO B6323715 2-Chloro-4-(4-cyanophenyl)phenol, 95% CAS No. 461045-15-8](/img/structure/B6323715.png)
2-Chloro-4-(4-cyanophenyl)phenol, 95%
Overview
Description
2-Chloro-4-(4-cyanophenyl)phenol, 95% (2C4CPP) is a phenolic compound that has been studied in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and other organic solvents. 2C4CPP has a variety of potential applications in the field of medicine, pharmaceuticals, and biochemistry.
Scientific Research Applications
2-Chloro-4-(4-cyanophenyl)phenol, 95% has been studied for its potential applications in the fields of medicine, pharmaceuticals, and biochemistry. In medicine, 2-Chloro-4-(4-cyanophenyl)phenol, 95% has been studied as a potential anti-inflammatory agent, while in pharmaceuticals it has been studied as a potential anti-bacterial agent. In biochemistry, 2-Chloro-4-(4-cyanophenyl)phenol, 95% has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds in the body.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-cyanophenyl)phenol, 95% is not yet fully understood. However, it is believed that 2-Chloro-4-(4-cyanophenyl)phenol, 95% acts as an inhibitor of COX-2, which is involved in the production of pro-inflammatory compounds in the body. This inhibition of COX-2 is thought to be responsible for the anti-inflammatory effects of 2-Chloro-4-(4-cyanophenyl)phenol, 95%.
Biochemical and Physiological Effects
2-Chloro-4-(4-cyanophenyl)phenol, 95% has been studied for its potential effects on biochemical and physiological processes in the body. In animal studies, 2-Chloro-4-(4-cyanophenyl)phenol, 95% has been shown to reduce inflammation in the body, as well as reduce pain and swelling. Additionally, 2-Chloro-4-(4-cyanophenyl)phenol, 95% has been shown to reduce the production of pro-inflammatory compounds in the body, such as leukotrienes and prostaglandins.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(4-cyanophenyl)phenol, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that 2-Chloro-4-(4-cyanophenyl)phenol, 95% is relatively easy to synthesize and is available in a variety of concentrations. Additionally, 2-Chloro-4-(4-cyanophenyl)phenol, 95% is relatively stable and can be stored for long periods of time. However, 2-Chloro-4-(4-cyanophenyl)phenol, 95% is not very soluble in water and may require the use of organic solvents for optimal solubility.
Future Directions
There are several potential future directions for 2-Chloro-4-(4-cyanophenyl)phenol, 95% research. One potential direction is to further study the mechanism of action of 2-Chloro-4-(4-cyanophenyl)phenol, 95% and its effects on biochemical and physiological processes in the body. Additionally, further research could be conducted to determine the optimal concentrations and dosing regimens for 2-Chloro-4-(4-cyanophenyl)phenol, 95% for different applications. Finally, further research could be conducted to explore the potential applications of 2-Chloro-4-(4-cyanophenyl)phenol, 95% in other fields, such as agriculture and food science.
properties
IUPAC Name |
4-(3-chloro-4-hydroxyphenyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXDMUWWVCTJRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629427 | |
Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-cyanophenyl)phenol | |
CAS RN |
461045-15-8 | |
Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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